1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide
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Overview
Description
1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds and pharmaceuticals
Preparation Methods
The synthesis of 1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes in the body, leading to its pharmacological effects. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .
Comparison with Similar Compounds
1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide can be compared with other similar compounds such as:
Piperidine-3-carboxamide: Lacks the 2-methylbut-2-enyl group, which may result in different pharmacological properties.
N-methylpiperidine-3-carboxamide: Contains a methyl group instead of the 2-methylbut-2-enyl group, leading to variations in its chemical reactivity and biological activity.
Piperidine-4-carboxamide: The carboxamide group is positioned differently, affecting its interaction with molecular targets.
Properties
IUPAC Name |
1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-9(2)7-13-6-4-5-10(8-13)11(12)14/h3,10H,4-8H2,1-2H3,(H2,12,14)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOYOJPOPJQSJM-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCCC(C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCCC(C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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